molecular formula C22H18ClN3O2 B12133693 3-chloro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

3-chloro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

Cat. No.: B12133693
M. Wt: 391.8 g/mol
InChI Key: YBHHIYZCLZDCFP-UHFFFAOYSA-N
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Description

The compound 3-chloro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a benzamide derivative featuring a quinazolinone core substituted with a 4-methylphenyl group and a 3-chlorobenzamide moiety. Its molecular formula is C22H18ClN3O2 (MW: 391.86 g/mol), with a logP of ~3.9, indicating moderate lipophilicity suitable for membrane permeability and oral bioavailability . The 4-methylphenyl group contributes steric bulk and hydrophobic interactions, balancing solubility and target engagement .

Properties

Molecular Formula

C22H18ClN3O2

Molecular Weight

391.8 g/mol

IUPAC Name

3-chloro-N-[7-(4-methylphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide

InChI

InChI=1S/C22H18ClN3O2/c1-13-5-7-14(8-6-13)16-10-19-18(20(27)11-16)12-24-22(25-19)26-21(28)15-3-2-4-17(23)9-15/h2-9,12,16H,10-11H2,1H3,(H,24,25,26,28)

InChI Key

YBHHIYZCLZDCFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide typically involves the reaction of 3-chloroaniline with 4-methylbenzoyl chloride to form an intermediate, which is then cyclized with 2-aminobenzamide under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as acetic acid and catalysts like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, leading to the formation of alcohol derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, alcohols, and substituted benzamides, each with unique chemical and biological properties.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Research has indicated potential anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This inhibition can lead to various therapeutic effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

3-Fluoro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide ()
  • Key Differences :
    • Substituent : Fluorine (smaller, more electronegative) vs. chlorine.
    • Aryl Group : Furan (oxygen-containing heterocycle) vs. 4-methylphenyl.
  • Impact: Fluorine’s electronegativity may enhance metabolic stability but reduce steric effects compared to chlorine.
2-Chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide ()
  • Key Differences :
    • Chlorine Position : 2-position on acetamide vs. 3-position on benzamide.
    • Amide Type : Acetamide (shorter chain) vs. benzamide (aromatic).
  • Impact :
    • Acetamide’s simpler structure may increase susceptibility to hydrolysis, reducing metabolic stability.
    • Lower molecular weight (305.72 g/mol ) and higher pKa (9.65 ) suggest altered solubility and ionization profiles .

Variations in the Quinazolinone Substituents

4-Methyl-N-{7-[4-(1-methylethyl)phenyl]-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide ()
  • Key Differences :
    • Substituent : 4-Isopropylphenyl (bulkier, more lipophilic) vs. 4-methylphenyl.
  • Impact: Increased steric bulk (isopropyl) enhances hydrophobic interactions but may reduce solubility (logP >4.0 estimated). Potentially improved target binding due to enhanced van der Waals forces .
Ethyl 4-(7-(4-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate ()
  • Key Differences :
    • Substituent : Piperazine (basic nitrogen) vs. benzamide.
    • Aryl Group : 4-Chlorophenyl (electron-withdrawing) vs. 4-methylphenyl.
  • Impact: Piperazine introduces basicity, improving aqueous solubility and pharmacokinetics. 4-Chlorophenyl’s electron-withdrawing effects may alter electronic distribution in the quinazolinone core .

Metal Complex Derivatives ()

Nickel/Copper Complexes of 3-Chloro-N-(dialkylcarbamothioyl)benzamide

  • Key Differences: Core Structure: Carbamothioyl group replaces quinazolinone. Metal Coordination: Forms square-planar complexes with Ni(II)/Cu(II).
  • Impact: Metal coordination enables catalytic or antimicrobial applications, diverging from the biological targets of quinazolinone-based benzamides .

Physicochemical and Pharmacokinetic Data Comparison

Compound Name Molecular Weight (g/mol) logP Key Substituents Notable Properties
Target Compound 391.86 ~3.9 3-Cl-benzamide, 4-methylphenyl Moderate lipophilicity, balanced solubility
3-Fluoro-furan analog () ~360 (estimated) ~3.0 3-F-benzamide, furan Enhanced solubility, metabolic stability
2-Chloro-acetamide () 305.72 ~2.8 2-Cl-acetamide, furan Lower MW, higher pKa (~9.65)
4-Isopropylphenyl analog () ~420 (estimated) >4.0 4-isopropylphenyl Increased hydrophobicity
Piperazine derivative () 414.89 ~3.5 Piperazine, 4-Cl-phenyl Improved solubility, basicity

Biological Activity

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C19_{19}H19_{19}ClN2_{2}O
  • Molecular Weight : 344.82 g/mol

The presence of the chloro group and the quinazoline moiety is significant for its biological properties.

Anticancer Activity

Recent studies have suggested that compounds containing the quinazoline structure exhibit promising anticancer properties. For instance, derivatives similar to 3-chloro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide have been shown to inhibit cell proliferation in various cancer cell lines.

Key Findings :

  • Inhibition of Proliferation : Studies demonstrated that the compound significantly reduced the viability of MCF-7 breast cancer cells, with IC50_{50} values indicating potent activity.
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary evaluations indicated activity against several bacterial strains.

Research Data :

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound could serve as a lead in developing new antimicrobial agents.

Anti-inflammatory Activity

Research has also pointed towards anti-inflammatory effects. The compound was evaluated for its ability to inhibit nitric oxide production in LPS-stimulated macrophages.

Findings :

  • Inhibition of NO Production : The compound showed a dose-dependent decrease in nitric oxide levels, suggesting potential use in treating inflammatory conditions.
  • Target Pathways : The inhibition was linked to the downregulation of iNOS and COX-2 expression.

Case Study 1: Anticancer Efficacy

A study conducted by Ghodsi et al. (2016) evaluated a series of quinazoline derivatives for their anticancer properties. The specific derivative, similar to 3-chloro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide, exhibited significant cytotoxicity against MCF-7 cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.

Case Study 2: Antimicrobial Assessment

In a comparative study on various quinazoline derivatives published in Journal of Medicinal Chemistry, researchers assessed the antimicrobial activity against resistant strains. The compound showed promising results against multi-drug resistant Staphylococcus aureus, highlighting its potential as a therapeutic agent.

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